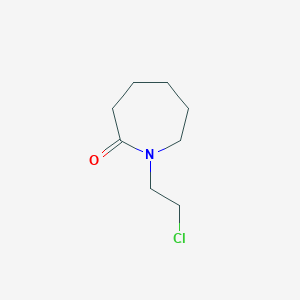

1-(2-Chloroethyl)azepan-2-one

Description

1-(2-Chloroethyl)azepan-2-one is a chemical compound with the molecular formula C8H14ClNO and a molecular weight of 175.65 g/mol. This compound is part of the azepane family, which consists of seven-membered nitrogen-containing heterocycles. It has been studied for its physical and chemical properties, synthesis, and various applications in scientific research.

Properties

IUPAC Name |

1-(2-chloroethyl)azepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c9-5-7-10-6-3-1-2-4-8(10)11/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXJATNMETYMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chloroethyl)azepan-2-one typically involves the reaction of azepane with 2-chloroethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

1-(2-Chloroethyl)azepan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include substituted azepanes, N-oxides, and amines .

Scientific Research Applications

1-(2-Chloroethyl)azepan-2-one has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)azepan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules. This can lead to the inhibition of cellular processes and the induction of cell death, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

1-(2-Chloroethyl)azepan-2-one can be compared with other similar compounds, such as:

1-(2-Chloroethyl)pyrrolidine: A five-membered ring analog with similar chemical properties but different biological activities.

1-(2-Chloroethyl)azepane: A closely related compound with a similar structure but different functional groups.

1-(2-Chloroethyl)-4-phenylpiperazine: A compound with a six-membered ring and additional phenyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

1-(2-Chloroethyl)azepan-2-one is a chemical compound with the molecular formula and a molecular weight of 175.65 g/mol. It belongs to the azepane family, characterized by a seven-membered nitrogen-containing heterocycle. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research.

The synthesis of this compound typically involves the reaction of azepane with 2-chloroethyl chloride, often facilitated by a base such as sodium hydroxide. The reaction is usually conducted in solvents like dichloromethane at temperatures ranging from 0 to 25°C. This compound can undergo various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : It can be oxidized to form N-oxides using agents like hydrogen peroxide.

- Reduction Reactions : Reduction can yield the corresponding amine using lithium aluminum hydride.

These reactions contribute to its utility in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and viability. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Anticancer Activity

The compound's anticancer potential is particularly noteworthy. It acts as an alkylating agent , forming covalent bonds with nucleophilic sites in DNA and proteins, which can inhibit cellular processes and induce apoptosis in cancer cells. In vitro studies have demonstrated that it can reduce the viability of several cancer cell lines, including:

- Breast cancer (MCF-7)

- Lung cancer (A549)

- Colon cancer (HT-29)

The mechanism involves the formation of DNA adducts, which interfere with replication and transcription processes. This leads to cell cycle arrest and ultimately apoptosis, making it a candidate for further development as an anticancer therapeutic agent.

Comparative Analysis with Similar Compounds

This compound can be compared with other chloroethyl derivatives:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1-(2-Chloroethyl)pyrrolidine | Five-membered ring | Moderate antimicrobial activity |

| 1-(2-Chloroethyl)azepane | Six-membered ring | Limited anticancer properties |

| 1-(2-Chloroethyl)-4-phenylpiperazine | Six-membered ring | Enhanced anticancer activity |

The unique seven-membered ring structure of this compound imparts distinct reactivity and biological activity compared to its analogs.

Study on Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the effects of this compound on various cancer cell lines. The results showed:

- MCF-7 Cells : An EC50 value of 5 µM was observed, indicating potent cytotoxicity.

- A549 Cells : The compound exhibited a dose-dependent response with significant apoptosis induction at concentrations above 10 µM.

These findings suggest that this compound could serve as a lead structure for developing new anticancer drugs.

Toxicological Profile

Toxicological assessments reveal that while this compound shows promising biological activity, it also presents certain toxicity risks. Acute toxicity studies indicate:

- Harmful if swallowed (H302)

- Causes skin irritation (H315)

These aspects necessitate careful handling and further investigation into its safety profile before clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.